

A Comparative Analysis of Homoharringtonine's Anticancer Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Homaline*

Cat. No.: *B1203132*

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A Note on Terminology: Initial searches for "**Homaline**" did not yield significant results in the context of cancer research. It is highly probable that the intended compound was Homoharringtonine (HHT), a natural alkaloid and an FDA-approved drug for treating chronic myeloid leukemia. This guide therefore focuses on the well-documented anticancer activities of Homoharringtonine.

This report provides a comparative overview of Homoharringtonine's (HHT) activity in various cancer cell lines, with a focus on its inhibitory concentrations, effects on programmed cell death (apoptosis), and cell cycle progression. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of HHT's therapeutic potential across different cancer types.

Quantitative Analysis: Inhibitory Concentration (IC50) Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of HHT in a range of cancer cell lines, demonstrating its varied efficacy across different cancer types.

Cancer Type	Cell Line	IC50 Value	Reference
Acute Myeloid Leukemia (AML)	MONOMAC 6	~5-20 ng/mL (~9.2-36.7 nM)	[1] [2]
Acute Myeloid Leukemia (AML)	MA9.3ITD	~5-20 ng/mL (~9.2-36.7 nM)	[1] [2]
Acute Myeloid Leukemia (AML)	MA9.3RAS	~5-20 ng/mL (~9.2-36.7 nM)	[1] [2]
Colorectal Cancer (CRC)	LoVo	0.35 μ M	[3]
Colorectal Cancer (CRC)	SW480	0.4 μ M	[3]
Hepatocellular Carcinoma (HCC)	HepG2	~150 nM	[4]
Hepatocellular Carcinoma (HCC)	Huh7	~85 nM	[4]
Hepatocellular Carcinoma (HCC)	SMMC-7721	~180 nM	[4]
Hepatocellular Carcinoma (HCC)	MHCC-97H	~150 nM	[4]

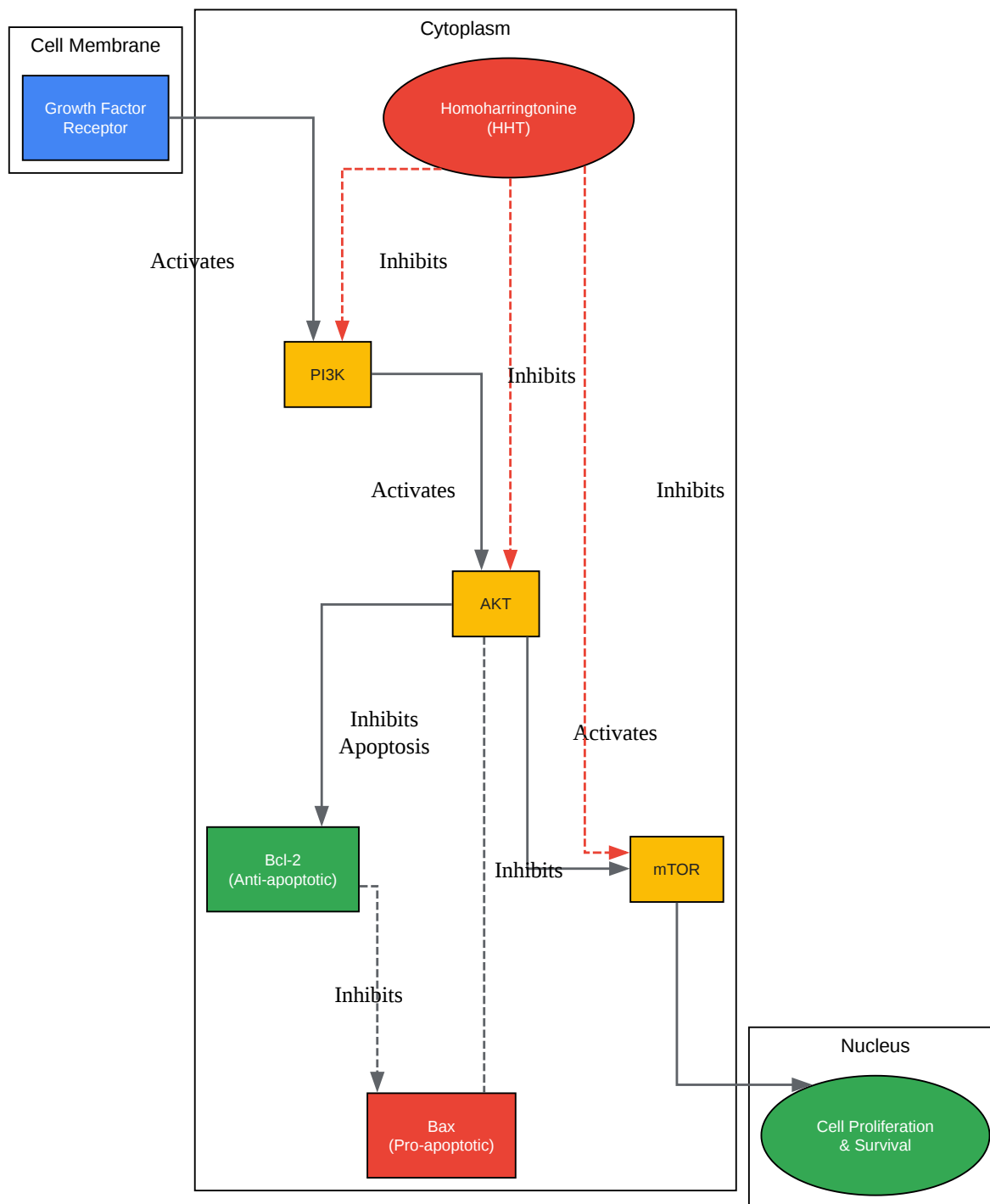
Qualitative Analysis: Effects on Apoptosis and Cell Cycle

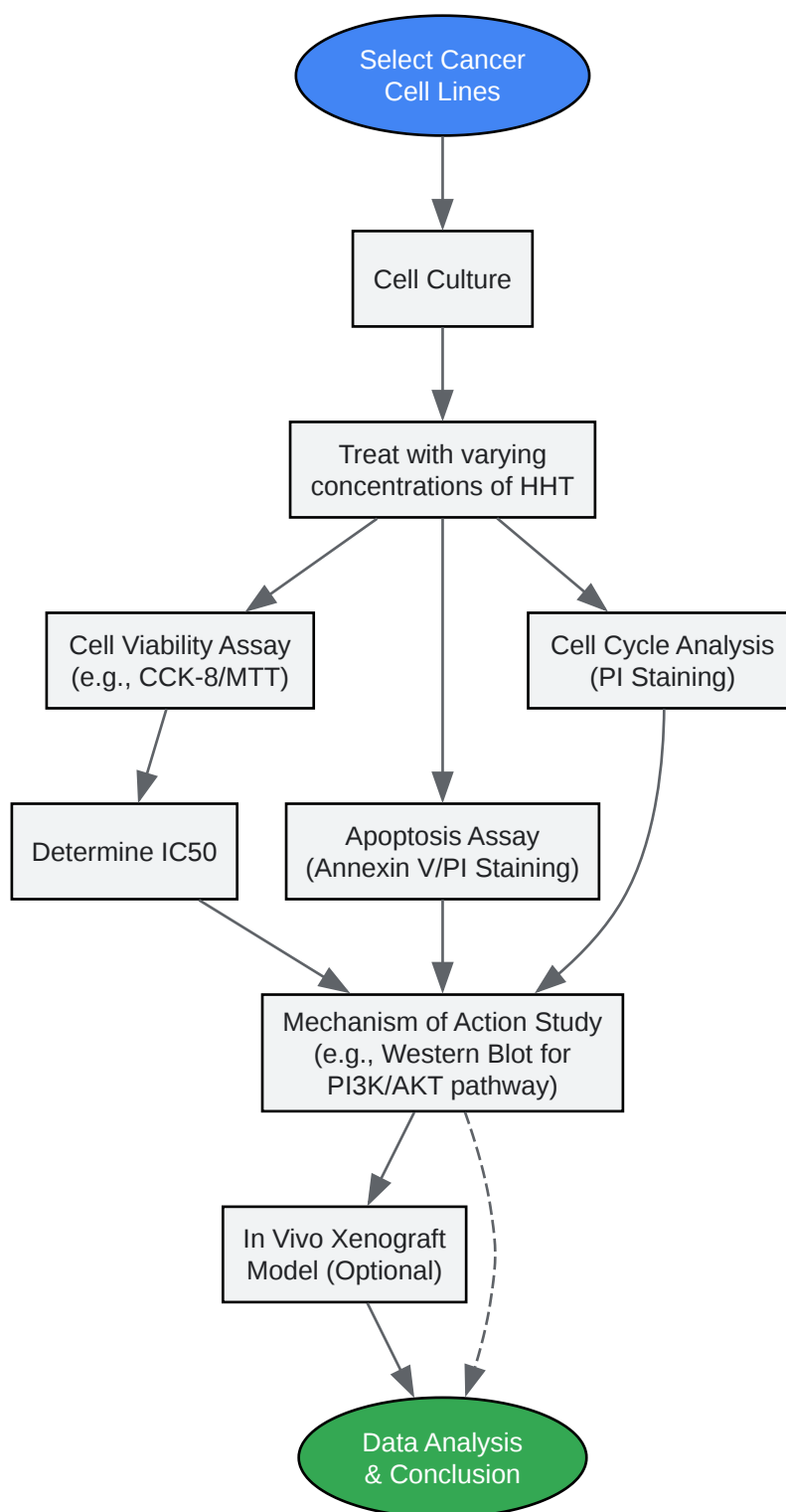
HHT has been shown to induce apoptosis and cause cell cycle arrest in various cancer cells, which are key mechanisms of its anticancer activity.[\[1\]](#)[\[3\]](#) The following table summarizes these effects.

Cancer Type	Cell Line(s)	Effect on Apoptosis	Effect on Cell Cycle	Reference
Acute Myeloid Leukemia (AML)	MONOMAC 6, MA9.3ITD, MA9.3RAS	Induction of apoptosis	G0/G1 phase arrest	[1] [2]
Colorectal Cancer (CRC)	LoVo, SW480	Induction of apoptosis	Inhibition of cell cycle progression	[3]
Hepatocellular Carcinoma (HCC)	HepG2, Huh7	Induction of apoptosis	S phase arrest	[4]
Melanoma	A375, B16F10	Induction of apoptosis	G2/M phase arrest	[5] [6]
Breast Cancer	MCF-7	Induction of apoptosis	-	[7]

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.





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